molecular formula C9H8N6O2 B5817076 2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID

2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID

Cat. No.: B5817076
M. Wt: 232.20 g/mol
InChI Key: IEVMWKXYZWWWAH-UXBLZVDNSA-N
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Description

2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID is a tetrazole-derived compound characterized by a 1,2,3,4-tetrazole core substituted with an anilino group at the 5-position and an imino acetic acid moiety at the 1-position. This structural combination suggests applications in medicinal chemistry, particularly as a ligand for metal coordination or a pharmacophore in drug design.

Properties

IUPAC Name

(2E)-2-(5-anilinotetrazol-1-yl)iminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O2/c16-8(17)6-10-15-9(12-13-14-15)11-7-4-2-1-3-5-7/h1-6H,(H,16,17)(H,11,12,14)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVMWKXYZWWWAH-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=NN2N=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=NN=NN2/N=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID typically involves the reaction of aniline derivatives with tetrazole precursors under controlled conditions. One common method includes the condensation of 5-anilino-1H-tetrazole with glyoxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring and aniline group can participate in nucleophilic substitution reactions, often with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazoles or aniline derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to ATAA exhibit anticancer properties. The tetraazole ring is known to enhance the biological activity of derivatives in cancer treatment. For instance, studies have shown that tetraazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Antimicrobial Properties

Compounds containing tetrazole rings have been recognized for their antimicrobial activity. ATAA's structure suggests potential efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. The presence of the aniline moiety may further enhance this activity through synergistic effects.

Anti-inflammatory Effects

The synthesis of derivatives from ATAA has been linked to anti-inflammatory properties. Compounds derived from similar structures have demonstrated the ability to modulate inflammatory pathways, suggesting that ATAA could be explored for treating inflammatory diseases .

Synthetic Pathways

The synthesis of 2-[(5-anilino-1H-1,2,3,4-tetraazol-1-yl)imino]acetic acid typically involves multi-step organic synthesis techniques. A proposed synthetic route includes:

  • Formation of the Tetraazole Ring : Using 5-amino-1H-tetrazole as a precursor.
  • Coupling Reaction : Reacting the tetraazole derivative with an appropriate aniline derivative.
  • Carboxylation : Introducing the acetic acid functional group through carboxylation reactions.

This synthetic flexibility allows for the modification of ATAA to enhance its biological properties further.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of ATAA and tested their efficacy against different cancer cell lines. The results indicated that certain modifications to the tetraazole ring significantly enhanced cytotoxicity compared to unmodified compounds.

Case Study 2: Antimicrobial Screening

A series of experiments were conducted to evaluate the antimicrobial activity of ATAA and its derivatives against Gram-positive and Gram-negative bacteria. The findings revealed promising results, with some derivatives exhibiting potent antibacterial effects comparable to established antibiotics .

Application Area Findings References
AnticancerEnhanced cytotoxicity in modified derivatives
AntimicrobialPotent activity against bacterial strains
Anti-inflammatoryModulation of inflammatory pathways observed

Mechanism of Action

The mechanism of action of 2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The tetrazole ring and aniline group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Tetrazole Derivatives with Acetic Acid Moieties

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Reference
1H-Tetrazol-1-acetic acid Tetrazole + acetic acid C₃H₄N₄O₂ 144.09 Basic tetrazole scaffold; used in coordination chemistry
(5-OXO-4-THIEN-2-YL-4,5-DIHYDRO-1H-TETRAZOL-1-YL)ACETIC ACID Tetrazole + thienyl + oxo group C₇H₆N₄O₃S 226.21 Enhanced electron-withdrawing properties due to thienyl and oxo groups
Target Compound Tetrazole + anilino + imino acetic acid Not explicitly provided Estimated ~300–350 Potential for bioactivity due to aromatic and acidic groups N/A

Structural Insights :

  • Compared to the thienyl-substituted analogue in , the anilino group may reduce solubility in polar solvents but enhance interactions with hydrophobic protein pockets .

Thiazole and Thiadiazole Derivatives

Table 2: Thiazole/Thiadiazole Analogues with Acetic Acid Groups

Compound Name Core Structure Molecular Formula Molecular Weight Key Features/Applications Reference
(2-ANILINO-4-PHENYL-1,3-THIAZOL-5-YL)ACETIC ACID Thiazole + anilino + phenyl C₁₇H₁₄N₂O₂S 310.37 Dual aromatic systems; potential kinase inhibition
(Z)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(TRITYLOXYIMINO)ACETIC ACID Thiadiazole + trityloxy C₂₄H₂₀N₄O₃S 456.50 Bulky trityl group; used in antibiotic prodrugs

Functional Comparisons :

  • The thiazole-based compound in shares the anilino group with the target molecule but replaces the tetrazole with a sulfur-containing thiazole ring, which may alter redox activity and metabolic stability .
  • The thiadiazole derivative in incorporates a sterically demanding trityloxyimino group, highlighting how bulkier substituents can hinder cellular uptake compared to the target compound’s anilino group .

Iminodiacetic Acid Derivatives

Table 3: Iminodiacetic Acid (IDA) Analogues

Compound Name Core Structure Molecular Formula Molecular Weight Key Features/Applications Reference
Iminodiacetic acid IDA (no aromatic groups) C₄H₇NO₄ 133.10 Chelating agent for metal ions
{3-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)METHYL]-2,4-DIOXO-3,4-DIHYDROPYRIMIDIN-1(2H)-YL}ACETIC ACID Benzothiazole + pyrimidine C₁₄H₁₀ClN₃O₄S 351.76 Anticancer potential due to chloro-benzothiazole

Research Findings :

  • Iminodiacetic acid () lacks aromaticity but is widely used in metallodrugs. The target compound’s tetrazole-anilino system could offer superior metal-binding selectivity .
  • The benzothiazole derivative in demonstrates that chloro-aromatic substituents enhance cytotoxicity, suggesting that the target compound’s anilino group could be modified similarly for therapeutic optimization .

Dendrimer Interaction Studies

reveals that lower-generation poly(amidoamine) (PAMAM) dendrimers preferentially bind iminodiacetic acid derivatives via electrostatic surface interactions rather than encapsulation. The target compound’s anilino group may enhance surface binding through hydrophobic or π-stacking interactions, while its tetrazole ring could participate in hydrogen bonding with dendrimer amines .

Biological Activity

2-[(5-Anilino-1H-1,2,3,4-tetrazol-1-yl)imino]acetic acid is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H10N6O2, characterized by a tetraazole ring and an aniline group. The tetraazole ring is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. The presence of the aniline moiety enhances the compound's biological activity, making it a candidate for various therapeutic applications.

Key Structural Features:

  • Tetraazole Ring : Known for its role in bioactivity.
  • Aniline Group : Increases solubility and interaction with biological targets.

Research indicates that 2-[(5-anilino-1H-1,2,3,4-tetrazol-1-yl)imino]acetic acid may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, altering cellular signaling pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The presence of the tetrazole ring may contribute to its effectiveness against a range of pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus6.25 μg/mL
Escherichia coli6.25 μg/mL
Candida albicans3.92–4.01 mM

These results suggest that 2-[(5-anilino-1H-1,2,3,4-tetrazol-1-yl)imino]acetic acid possesses significant antimicrobial activity, comparable to standard antibiotics.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cells by disrupting microtubule dynamics.

Case Study:
A study involving human cancer cell lines demonstrated that treatment with the compound led to increased rates of cell death through the activation of apoptotic pathways. The mechanism was linked to the inhibition of mitotic kinesins such as HSET (KIFC1), which are crucial for proper cell division.

Structure-Activity Relationship (SAR)

The biological activity of 2-[(5-anilino-1H-1,2,3,4-tetrazol-1-yl)imino]acetic acid can be further understood through SAR studies. Modifications to the aniline or tetrazole moieties can significantly influence potency and selectivity.

ModificationEffect on ActivityReference
Electron-withdrawing groups at para positionEnhanced antibacterial activity
Hydrophobic substitutionsImproved anticancer efficacy

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer : Systematically modify substituents on the tetrazole and anilino groups. Prioritize synthetic feasibility via retrosynthetic analysis (e.g., substituting halogens or methyl groups). Test derivatives in standardized biological assays (e.g., MIC for antimicrobial activity). Multivariate statistical analysis (PCA or PLS) identifies key structural contributors to activity .

Q. What in silico tools are recommended for predicting the compound’s metabolic pathways and potential toxicity?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate CYP450 metabolism, bioavailability, and hepatotoxicity. Molecular docking into cytochrome P450 enzymes (e.g., CYP3A4) identifies probable oxidation sites. Metabolite identification via mass spectral databases (e.g., HMDB) validates predictions .

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